molecular formula C21H25N5OS B3758030 1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane

1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane

Cat. No.: B3758030
M. Wt: 395.5 g/mol
InChI Key: YBPKXTWQMQDYPK-UHFFFAOYSA-N
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Description

The compound “1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms and five carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring and the 1,4-diazepane ring in separate steps, followed by their connection via a carbonyl group . The exact synthesis steps would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in a polar molecule, and the presence of the carbonyl group would also contribute to the polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. The 1,2,3-triazole ring and the 1,4-diazepane ring could potentially undergo a variety of reactions, including substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and storage procedures would need to be followed to ensure safety .

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-17-6-2-3-7-18(17)14-26-16-20(22-23-26)21(27)25-10-5-9-24(11-12-25)15-19-8-4-13-28-19/h2-4,6-8,13,16H,5,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPKXTWQMQDYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N3CCCN(CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane
Reactant of Route 6
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane

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